3-O-Debenzoylzeylenone

Description

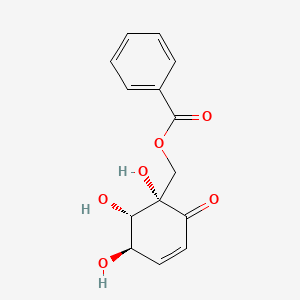

3-O-Debenzoylzeylenone is a naturally occurring derivative of zeylenone, a polyoxygenated cyclohexene oxide isolated from plants of the Uvaria genus, particularly Uvaria grandiflorax . Structurally, it is characterized by the removal of a benzoyl group (-Bz) from the 3-O position of zeylenone, resulting in a hydroxyl group at this site (Figure 1). This modification impacts its physicochemical properties and bioactivity.

Zeylenone derivatives, including 3-O-debenzoylzeylenone, are often co-isolated with structurally related compounds such as grandifloracin and tonkinenin A. Notably, early literature misassignments caused confusion between zeylenone and tonkinenin A, which were later resolved via total synthesis and crystallographic analysis, confirming their distinct identities .

Propriétés

Formule moléculaire |

C14H14O6 |

|---|---|

Poids moléculaire |

278.26 g/mol |

Nom IUPAC |

[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate |

InChI |

InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1 |

Clé InChI |

ISGGRGRMTBVSEN-SCDSUCTJSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-O-Debenzoylzeylenone are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Debenzoylzeylenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert 3-O-Debenzoylzeylenone into other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

3-O-Debenzoylzeylenone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The table below summarizes key structural distinctions between 3-O-debenzoylzeylenone and its analogs:

| Compound | Core Structure | Substituents (Positions) | Natural Source |

|---|---|---|---|

| 3-O-Debenzoylzeylenone | Cyclohexene oxide | -OH (3-O), -Bz (other positions) | Uvaria grandiflorax |

| Zeylenone | Cyclohexene oxide | -Bz (3-O, 5-O, 12-O) | Uvaria grandiflorax |

| Tonkinenin A | Cyclohexene oxide | -Bz (5-O, 12-O), -OMe (3-O) | Uvaria tonkinensis |

| Grandifloracin | Cyclohexene lactone | -Bz (multiple positions) | Uvaria grandiflora |

Key Observations :

- Tonkinenin A vs. Zeylenone: Early misassignment arose from similar mass spectra, but tonkinenin A differs by a methoxy (-OMe) group at 3-O instead of benzoyl (-Bz) .

- Grandifloracin: A lactone derivative with distinct ring geometry, leading to varied reactivity and bioactivity compared to zeylenone derivatives.

Bioactivity and Pharmacological Profiles

While direct pharmacological data for 3-O-debenzoylzeylenone are sparse, its parent compound zeylenone exhibits:

- Cytotoxicity : IC₅₀ values of 2–10 µM against cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Effects : Inhibition of NF-κB signaling at 20 µM.

Debenzoylation may reduce cytotoxicity due to decreased lipophilicity but could improve bioavailability. In contrast, tonkinenin A shows weaker cytotoxic activity (IC₅₀ > 50 µM), likely due to its methoxy substituent .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.